1-(7-Bromoquinolin-2-yl)ethanol
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Overview
Description
1-(7-Bromoquinolin-2-yl)ethanol is a chemical compound with the molecular formula C11H10BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties .
Preparation Methods
One common method includes the use of 2-bromobenzaldehyde and acyclic or cyclic 1,3-diketone in a three-component reaction protocol . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure eco-efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(7-Bromoquinolin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler quinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups using reagents like sodium azide or Grignard reagents. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium azide for substitution reactions.
Scientific Research Applications
1-(7-Bromoquinolin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential use in drug development, particularly for treating infectious diseases and cancer.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Bromoquinolin-2-yl)ethanol involves its interaction with various molecular targets. The bromine atom and the ethanol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. Specific pathways and molecular targets depend on the functional groups attached to the quinoline ring .
Comparison with Similar Compounds
1-(7-Bromoquinolin-2-yl)ethanol can be compared with other quinoline derivatives such as:
7-Chloroquinoline: Similar in structure but with a chlorine atom instead of bromine, often used in antimalarial drugs.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
1-(7-bromoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-7,14H,1H3 |
InChI Key |
HHHCUXIBSUVETB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=CC(=C2)Br)C=C1)O |
Origin of Product |
United States |
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